molecular formula C17H12Cl3N3O2 B12679435 1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-77-5

1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12679435
CAS No.: 107658-77-5
M. Wt: 396.6 g/mol
InChI Key: CUBNONXGJLEYRB-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes chlorinated phenyl groups and a triazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with 1H-1,2,4-triazole under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Additionally, the chlorinated phenyl groups may enhance the compound’s binding affinity to its target enzymes.

Comparison with Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Ketoconazole: A triazole compound used in the treatment of fungal infections.

    Itraconazole: A triazole antifungal agent with a broad spectrum of activity.

Uniqueness: 1-Propanone, 1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of chlorinated phenyl groups and a triazole ring, which may confer distinct chemical and biological properties compared to other triazole derivatives. Its specific structure may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

CAS No.

107658-77-5

Molecular Formula

C17H12Cl3N3O2

Molecular Weight

396.6 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H12Cl3N3O2/c18-11-5-6-13(15(20)7-11)17(25,8-23-10-21-9-22-23)16(24)12-3-1-2-4-14(12)19/h1-7,9-10,25H,8H2

InChI Key

CUBNONXGJLEYRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl

Origin of Product

United States

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